2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.
Mechanism of Action
Target of Action
The primary targets of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine are tuberculosis (TB) bacteria . This compound has been recognized as a significant agent against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
This compound interacts with its targets by showing in vitro anti-TB activity against both replicating and non-replicating TB bacteria . The compound’s mode of action is based on its structure-activity relationship .
Biochemical Pathways
It’s known that the compound exhibits significant activity against tb bacteria, suggesting it may affect pathways related to bacterial replication and survival .
Pharmacokinetics
Similar compounds have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound is a significant reduction in bacterial growth. In vitro studies have shown a 90% reduction in bacterial growth, indicating the compound’s potent anti-TB activity .
Biochemical Analysis
Biochemical Properties
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling cascades . Additionally, it can inhibit the growth of bacterial cells by interfering with their metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the disruption of normal cellular functions and can lead to cell death in pathogenic organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it has been shown to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in the nucleus, for example, allows it to directly interact with genetic material and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction . The reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine: Another derivative with similar structural features but different biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXONZREKJLJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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